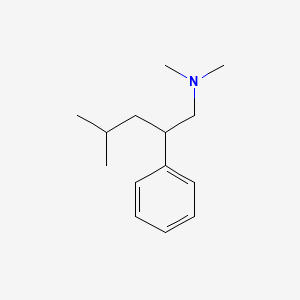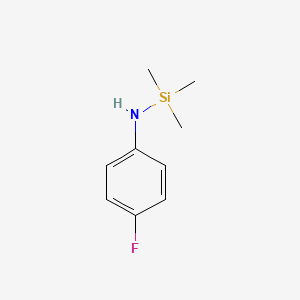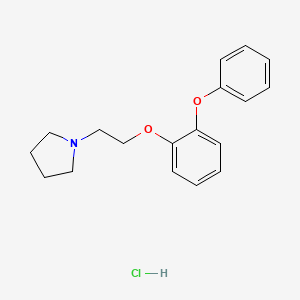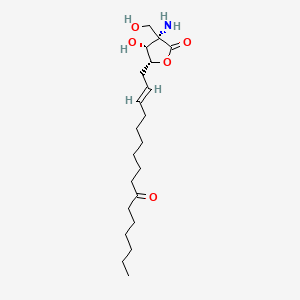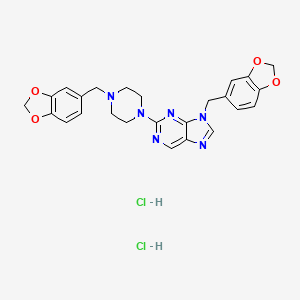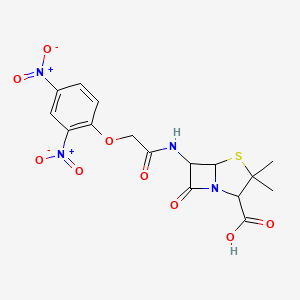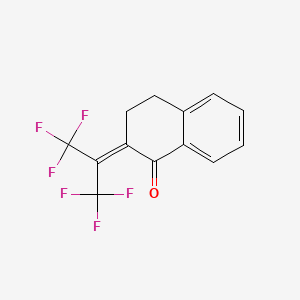
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a hexafluoropropan-2-ylidene group attached to a dihydronaphthalenone structure. The incorporation of fluorine atoms imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydronaphthalen-1(2h)-one with hexafluoropropan-2-ylidene fluoride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions like UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-5-phenyl-1,3-oxathiole-4-carboxylate
- 4-[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-4-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-1,3-dithietan-2-yl]-3,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
- 1,1,1-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)methanesulfinamide
Uniqueness
The uniqueness of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one lies in its specific structural arrangement and the presence of multiple fluorine atoms. This imparts distinct physicochemical properties, such as high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
35474-71-6 |
|---|---|
Formule moléculaire |
C13H8F6O |
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-4H,5-6H2 |
Clé InChI |
HIIFNTTVSSKCKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


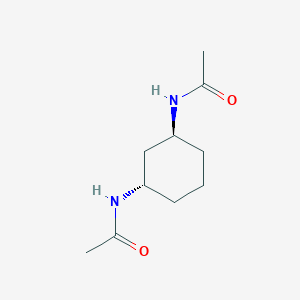
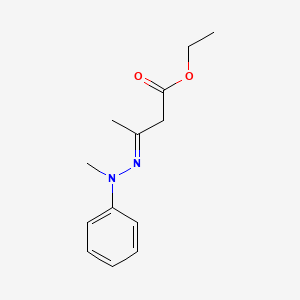
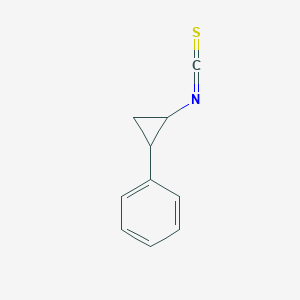
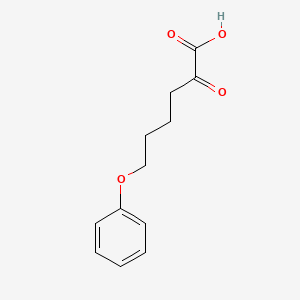
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
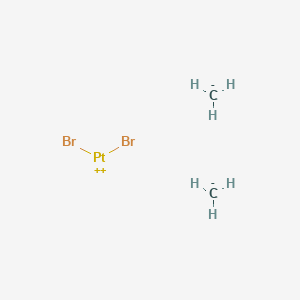
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
